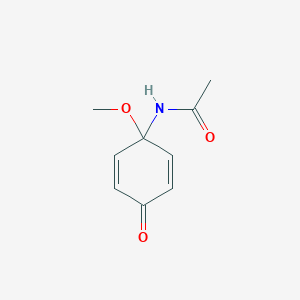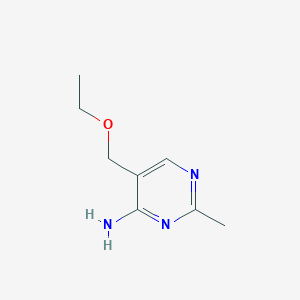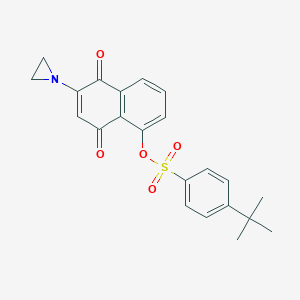
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate, also known as AZQ, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer treatment. AZQ is a synthetic compound that has been shown to exhibit potent anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is believed to be related to its ability to generate ROS. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. Cancer cells are more susceptible to ROS-induced damage than normal cells due to their increased metabolic activity and higher levels of oxidative stress. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to generate ROS through a process known as redox cycling, which involves the transfer of electrons between 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate and other molecules in the cell.
Effets Biochimiques Et Physiologiques
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important because tumors require a blood supply in order to grow and metastasize. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is that it has been shown to be effective against a variety of cancer cell lines. This makes it a potentially useful compound for the development of new cancer therapies. However, one limitation of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is that it can be toxic to normal cells at high concentrations. This toxicity can limit its usefulness in clinical settings.
Orientations Futures
There are several future directions for research on 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate. One area of interest is the development of new formulations of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate treatment. Finally, there is interest in combining 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate with other cancer therapies in order to improve its efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate involves the reaction of 2-aziridinyl-1,4-naphthoquinone with 4-tert-butylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is relatively stable.
Applications De Recherche Scientifique
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been extensively studied for its potential use in cancer treatment. Several studies have shown that 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which can lead to DNA damage and ultimately cell death. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
133042-00-9 |
|---|---|
Nom du produit |
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate |
Formule moléculaire |
C22H21NO5S |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
[6-(aziridin-1-yl)-5,8-dioxonaphthalen-1-yl] 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C22H21NO5S/c1-22(2,3)14-7-9-15(10-8-14)29(26,27)28-19-6-4-5-16-20(19)18(24)13-17(21(16)25)23-11-12-23/h4-10,13H,11-12H2,1-3H3 |
Clé InChI |
UFXITINRXJOWMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
Autres numéros CAS |
133042-00-9 |
Synonymes |
2-ANQBB 2-aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
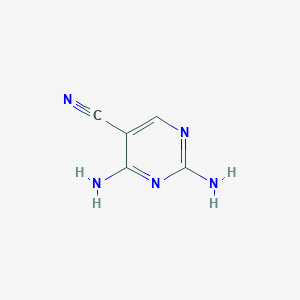
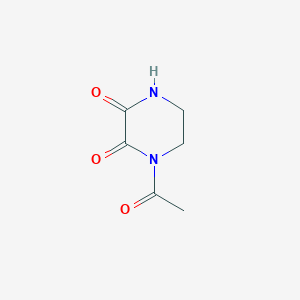
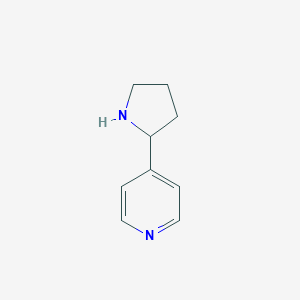
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
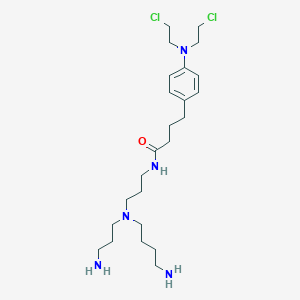
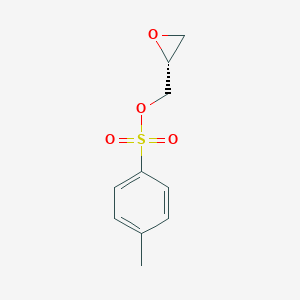
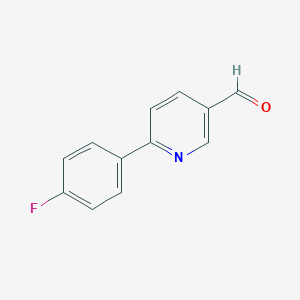
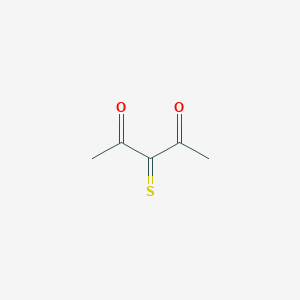
![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)
![8-Methylbenz[a]anthracene](/img/structure/B135035.png)
